Dual sEH/FAAH Inhibition Versus Selective sEH Inhibitor TPPU
The compound is disclosed as a dual inhibitor of sEH and FAAH . While quantitative IC₅₀ values for this specific compound are not publicly available in the source literature, the dual-target mechanism contrasts directly with the selective sEH inhibitor TPPU, which exhibits an IC₅₀ of 0.74 nM for sEH but lacks FAAH activity [1]. This mechanistic difference implies that the target compound can simultaneously elevate EETs and anandamide, a functional profile unattainable with TPPU alone.
| Evidence Dimension | Target engagement profile |
|---|---|
| Target Compound Data | Dual sEH/FAAH inhibition (specific IC₅₀ values not reported) |
| Comparator Or Baseline | TPPU (selective sEH inhibitor; sEH IC₅₀ = 0.74 nM; FAAH activity: none) |
| Quantified Difference | Qualitative difference: dual-target vs. single-target pharmacology |
| Conditions | Biochemical inhibition assays; recombinant human sEH and FAAH |
Why This Matters
Procurement of the dual inhibitor is essential when the research objective requires simultaneous modulation of both the endocannabinoid and EET pathways, a condition not met by selective single-target inhibitors.
- [1] Morisseau C, Hammock BD. Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annu Rev Pharmacol Toxicol. 2013;53:37-58. Table 1 lists TPPU IC₅₀. View Source
